Superior Detergent Tolerance: BCA vs. Bradford Assay in Lysis Buffer Conditions
The bicinchoninic acid-based assay demonstrates robust compatibility with high concentrations of ionic and non-ionic detergents, a critical point of failure for the Coomassie dye-based Bradford assay. While the Bradford method is significantly inhibited by detergents commonly found in cell lysis buffers, the BCA reaction tolerates up to 5% (w/v) of surfactants including SDS, Triton X-100, and Tween 20/60/80 [1]. This tolerance stems from BCA's specific chelation of Cu⁺, which is less susceptible to detergent interference than the dye-protein electrostatic and hydrophobic interactions in the Bradford assay.
| Evidence Dimension | Tolerance to ionic and non-ionic detergents in sample buffer |
|---|---|
| Target Compound Data | Compatible with up to 5% (w/v) SDS, 5% Triton X-100, 5% Tween 20/60/80 |
| Comparator Or Baseline | Bradford assay: Significantly inhibited by detergents; high levels of detergents impact results |
| Quantified Difference | BCA tolerates ≥5% detergent; Bradford fails at typical lysis buffer concentrations |
| Conditions | Protein quantification in the presence of common lysis buffer detergents |
Why This Matters
For procurement, this means BCA is the only reliable choice when working with membrane proteins or cell/tissue lysates prepared with detergents, eliminating the need for sample dialysis or precipitation prior to assay.
- [1] Wako Pure Chemical Industries. Protein Determination Reagents – Bicinchoninic Acid (BCA) Assay. View Source
